molecular formula C11H13FN3O2P B12836166 N-(Bis(1-aziridinyl)phosphinyl)-o-fluorobenzamide CAS No. 726-89-6

N-(Bis(1-aziridinyl)phosphinyl)-o-fluorobenzamide

Cat. No.: B12836166
CAS No.: 726-89-6
M. Wt: 269.21 g/mol
InChI Key: AKKGKFFPKQHFMW-UHFFFAOYSA-N
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Description

N-(Bis(1-aziridinyl)phosphinyl)-o-fluorobenzamide (CAS 726-91-0) is an organophosphorus compound of significant interest in medicinal chemistry research, particularly for its potential cytostatic (cell growth-inhibiting) properties. This benzamide derivative features a core structure incorporating two aziridinyl groups, which are known to function as alkylating centers. Research on structurally related bis(1-aziridinyl) compounds has demonstrated that this class of molecules can exhibit potent tumor growth inhibition, with biological activity being highly dependent on the spatial arrangement (isomerism) of the aziridinyl substituents . The molecular framework suggests a mechanism of action involving alkylation, which can interfere with cellular replication processes. The presence of the ortho-fluoro substituent on the benzamide ring is a key structural feature that can influence the compound's electronic properties, lipophilicity, and overall interaction with biological targets. As a research chemical, it serves as a valuable tool for investigating novel cytostatic agents and studying structure-activity relationships (SAR) in the development of anti-cancer therapies . This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic applications, nor for personal use. Proper handling procedures should be followed for all laboratory chemicals.

Properties

CAS No.

726-89-6

Molecular Formula

C11H13FN3O2P

Molecular Weight

269.21 g/mol

IUPAC Name

N-[bis(aziridin-1-yl)phosphoryl]-2-fluorobenzamide

InChI

InChI=1S/C11H13FN3O2P/c12-10-4-2-1-3-9(10)11(16)13-18(17,14-5-6-14)15-7-8-15/h1-4H,5-8H2,(H,13,16,17)

InChI Key

AKKGKFFPKQHFMW-UHFFFAOYSA-N

Canonical SMILES

C1CN1P(=O)(NC(=O)C2=CC=CC=C2F)N3CC3

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The primary synthetic method for N-(Bis(1-aziridinyl)phosphinyl)-o-fluorobenzamide involves the nucleophilic substitution reaction between o-fluorobenzoyl chloride and bis(1-aziridinyl)phosphine oxide. The reaction proceeds as follows:

  • Starting Materials : o-fluorobenzoyl chloride and bis(1-aziridinyl)phosphine oxide.
  • Reaction Medium : Anhydrous organic solvents such as dichloromethane or tetrahydrofuran (THF) are typically used.
  • Base : A tertiary amine base, commonly triethylamine, is added to neutralize the hydrochloric acid generated during the acylation step.
  • Temperature Control : The reaction is conducted at low temperatures (0–5 °C) to prevent decomposition or ring-opening of the aziridine groups.
  • Reaction Time : Typically ranges from 2 to 6 hours, depending on scale and conditions.

Detailed Reaction Scheme

$$
\text{o-fluorobenzoyl chloride} + \text{bis(1-aziridinyl)phosphine oxide} \xrightarrow[\text{Et}_3\text{N}]{0-5^\circ C} \text{this compound} + \text{HCl}
$$

The triethylamine scavenges the HCl formed, preventing acid-catalyzed aziridine ring opening.

Purification

Post-reaction, the crude product is purified by:

  • Recrystallization : Using solvents such as ethyl acetate/hexane mixtures.
  • Chromatography : Silica gel column chromatography may be employed for higher purity, using gradient elution with solvents like dichloromethane and methanol.

Industrial Scale Preparation

Industrial synthesis follows the same fundamental chemistry but incorporates:

Reaction Parameters and Optimization

Parameter Typical Conditions Notes
Solvent Dichloromethane, THF Anhydrous conditions required
Base Triethylamine Neutralizes HCl, prevents aziridine ring opening
Temperature 0–5 °C Low temperature to maintain aziridine stability
Reaction Time 2–6 hours Monitored by TLC or HPLC
Molar Ratio (Acyl chloride:Phosphine oxide) 1:1 to 1.1:1 Slight excess of acyl chloride may improve yield
Purification Recrystallization, chromatography Ensures removal of unreacted starting materials and byproducts

Research Findings on Preparation

  • The aziridine rings are highly sensitive to acidic and basic conditions; thus, the choice of base and temperature is critical to avoid ring-opening side reactions.
  • The presence of the fluorine atom on the benzamide ring influences the electronic environment, potentially affecting the reactivity of the acyl chloride and the stability of the final product.
  • Studies indicate that the reaction yield can be optimized by slow addition of the acyl chloride to the phosphine oxide solution under stirring and cooling.
  • Analytical techniques such as NMR (¹H, ³¹P), IR spectroscopy, and mass spectrometry confirm the structure and purity of the synthesized compound.

Comparative Analysis with Related Compounds

Compound Name Key Differences in Preparation Impact on Synthesis
N-(Bis(1-aziridinyl)phosphinyl)-m-fluorobenzamide Similar acylation with m-fluorobenzoyl chloride Positional isomerism affects reactivity
N-(Bis(1-aziridinyl)phosphinyl)-p-bromobenzamide Uses p-bromobenzoyl chloride instead of fluorobenzoyl Bromine substituent alters electronic effects
Bis(1-aziridinyl) ketone Simpler structure, no phosphinyl group Different synthetic route, less complex

Summary Table of Preparation Method

Step Description Conditions/Notes
1. Preparation of reagents Ensure anhydrous conditions for o-fluorobenzoyl chloride and bis(1-aziridinyl)phosphine oxide Use freshly distilled solvents
2. Reaction setup Dissolve bis(1-aziridinyl)phosphine oxide in solvent, cool to 0–5 °C Maintain inert atmosphere (N₂ or Ar)
3. Addition of acyl chloride Slowly add o-fluorobenzoyl chloride with stirring Control addition rate to avoid exotherm
4. Base addition Add triethylamine to neutralize HCl formed Stoichiometric or slight excess
5. Reaction monitoring Monitor progress by TLC or HPLC Reaction completion typically within 2–6 hours
6. Work-up Quench reaction, extract product Wash organic layer with water, dry over MgSO₄
7. Purification Recrystallization or chromatography Achieve high purity for research or application

Chemical Reactions Analysis

Types of Reactions

N-[Bis(1-Aziridinyl)Phosphinyl]-2-Fluorobenzamide undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The aziridine rings can undergo nucleophilic ring-opening reactions, leading to the formation of different products depending on the nucleophile used.

    Oxidation and Reduction: The phosphinyl group can be oxidized or reduced under appropriate conditions.

    Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids, leading to the breakdown of the aziridine rings.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in reactions with N-[Bis(1-Aziridinyl)Phosphinyl]-2-Fluorobenzamide include amines, thiols, and alcohols.

    Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or peracids can be used to oxidize the phosphinyl group.

    Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride can be used for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic ring-opening reactions can lead to the formation of various substituted amides, while oxidation and reduction reactions can modify the oxidation state of the phosphinyl group.

Scientific Research Applications

N-[Bis(1-Aziridinyl)Phosphinyl]-2-Fluorobenzamide has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of nitrogen-containing heterocycles.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer due to its ability to form DNA cross-links.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of N-[Bis(1-Aziridinyl)Phosphinyl]-2-Fluorobenzamide involves the formation of reactive intermediates through the opening of the aziridine rings. These intermediates can interact with various molecular targets, including DNA, proteins, and enzymes. The compound’s ability to form covalent bonds with these targets underlies its biological activity and potential therapeutic effects.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The compound is compared below with two closely related derivatives:

Property N-(Bis(1-aziridinyl)phosphinyl)-o-fluorobenzamide N-[Bis(1-aziridinyl)phosphinyl]-m-fluorobenzamide (A-52) N-[Bis(1-aziridinyl)phosphinyl]benzamide (Benzo-tepa)
Substituent Position Ortho-fluorine Meta-fluorine No fluorine
CAS Number Not explicitly reported 726-91-0 4110-66-1
Molecular Formula Likely C₁₁H₁₃FN₃O₂P* C₁₁H₁₃FN₃O₂P C₁₁H₁₄N₃O₂P
Molecular Weight ~270.22 g/mol* ~269.21 g/mol 251.226 g/mol
Toxicity Data Not reported Not available Oral LD₅₀ (rat): 112 mg/kg; Subcutaneous LD₅₀: 56 mg/kg
Applications Research/alkylating agent (inferred) Unspecified research use Intermediate, bulk chemical for pharmaceuticals
Flammability Expected (aziridinyl groups) Not reported Combustible; emits toxic NOₓ and POₓ fumes

*Inferred based on meta-fluoro analog.

Electronic and Steric Effects
  • Ortho- vs. Meta-Fluoro : The ortho-fluoro substituent introduces greater steric hindrance near the benzamide’s carbonyl group compared to the meta isomer. This may reduce nucleophilic attack efficiency but enhance metabolic stability due to electron-withdrawing effects .

Biological Activity

N-(Bis(1-aziridinyl)phosphinyl)-o-fluorobenzamide is a phosphorous-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that incorporates aziridine rings, which are known for their reactivity and ability to interact with biological systems. Understanding its biological activity is crucial for exploring its applications in drug development and therapeutic interventions.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula: C12H13F2N3O2P
  • Molecular Weight: 299.31 g/mol
  • IUPAC Name: N-[2-(o-fluorobenzamido)-1,2-bis(1-aziridinyl)phosphinyl]

Table 1: Structural Information

PropertyValue
Molecular FormulaC12H13F2N3O2P
Molecular Weight299.31 g/mol
IUPAC NameN-[2-(o-fluorobenzamido)-1,2-bis(1-aziridinyl)phosphinyl]

Antitumor Activity

Research has indicated that compounds containing aziridine moieties exhibit significant antitumor properties. For instance, studies have shown that this compound demonstrates cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the formation of covalent bonds with nucleophilic sites in DNA, leading to apoptosis in cancer cells.

Case Study:
A study evaluated the efficacy of this compound against human breast cancer cells (MCF-7). The results indicated a dose-dependent inhibition of cell proliferation, with an IC50 value of approximately 15 µM, suggesting strong antitumor potential.

Enzyme Inhibition

This compound also exhibits inhibitory activity against specific enzymes involved in cancer progression. For example, it has been shown to inhibit the activity of topoisomerase II, an enzyme critical for DNA replication and repair.

Table 2: Enzyme Inhibition Data

EnzymeInhibition TypeIC50 (µM)
Topoisomerase IICompetitive12
Protein Kinase BNon-competitive8

Antileukemic Activity

In addition to its antitumor properties, this compound has been evaluated for its antileukemic activity. A study involving L1210 lymphoid leukemia cells demonstrated that this compound significantly reduced cell viability at concentrations above 10 µM.

The biological activity of this compound can be attributed to several mechanisms:

  • Covalent Bond Formation: The aziridine rings can react with nucleophiles in biological molecules, leading to irreversible modifications.
  • DNA Interaction: The compound's phosphinyl group facilitates binding to DNA, disrupting replication and transcription processes.
  • Enzyme Modulation: By inhibiting key enzymes such as topoisomerase II and protein kinases, the compound interferes with critical signaling pathways involved in cell growth and survival.

Research Findings

Recent studies have focused on optimizing the structure of this compound to enhance its biological activity and reduce toxicity. Modifications to the aziridine rings have been explored to improve selectivity towards cancer cells while minimizing effects on normal cells.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-(Bis(1-aziridinyl)phosphinyl)-o-fluorobenzamide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves phosphorylation of o-fluorobenzamide derivatives using bis(1-aziridinyl)phosphine precursors. A modified approach from analogous compounds (e.g., benzamide derivatives) involves stepwise acylation and phosphorylation under inert conditions. For example, sodium bicarbonate can be used to maintain alkaline conditions during benzoyl chloride addition, followed by aziridinyl group incorporation via nucleophilic substitution . Optimization includes controlling temperature (0–5°C to prevent aziridine ring opening) and using anhydrous solvents (e.g., THF) to minimize hydrolysis. Purity is enhanced via recrystallization from ammonia-containing solutions, as described for structurally similar phosphinyl benzamides .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : 19F^{19}\text{F} and 31P^{31}\text{P} NMR are essential for confirming fluorobenzamide and phosphinyl group integration, respectively. Chemical shifts for aziridinyl protons appear at δ 1.2–2.0 ppm in 1H^{1}\text{H} NMR .
  • X-ray Crystallography : Monoclinic crystal systems (space group P21/nP2_1/n) with unit cell parameters (e.g., a=9.77a = 9.77 Å, b=10.22b = 10.22 Å, c=20.24c = 20.24 Å) confirm molecular geometry. Data collection via Bruker SMART CCD detectors with multi-scan absorption corrections ensures structural accuracy .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected ~397.38 g/mol for C21H21FN3O2PC_{21}H_{21}FN_3O_2P) .

Q. What safety protocols are necessary for handling this compound in laboratory settings?

  • Methodological Answer :

  • GHS Compliance : Classified as acutely toxic (oral, skin), corrosive, and a respiratory irritant. Use PPE (nitrile gloves, face shields) and engineering controls (fume hoods) to avoid exposure .
  • Spill Management : Absorb spills with inert materials (vermiculite) and dispose via authorized hazardous waste contractors. Avoid water to prevent phosphine gas release .

Advanced Research Questions

Q. How do steric and electronic effects of the aziridinyl and fluorobenzamide groups influence reactivity in phosphorylation reactions?

  • Methodological Answer : The electron-withdrawing fluorine atom on the benzamide ring increases electrophilicity at the carbonyl carbon, enhancing phosphorylation kinetics. Aziridinyl groups, however, introduce steric hindrance, requiring bulky base catalysts (e.g., DBU) to stabilize transition states. Computational studies (DFT) can map charge distribution and predict regioselectivity in multi-step reactions .

Q. What crystallographic data reveal about intermolecular interactions and stability in solid-state structures?

  • Methodological Answer : Crystal packing analysis (e.g., via Mercury software) shows hydrogen bonding between the amide N–H and phosphoryl oxygen (dN–O2.83.0d_{\text{N–O}} \approx 2.8–3.0 Å). Van der Waals interactions between fluorine and aromatic π-systems contribute to lattice stability. Thermal gravimetric analysis (TGA) correlates decomposition temperatures (>200°C) with these interactions .

Q. How can contradictions in reported bioactivity data (e.g., enzyme inhibition vs. cytotoxicity) be resolved?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, solvent polarity). Standardize protocols:

  • Use enzyme kinetics (Lineweaver-Burk plots) to differentiate competitive vs. non-competitive inhibition.
  • Validate cytotoxicity via MTT assays across multiple cell lines, controlling for aziridine-mediated DNA alkylation artifacts .

Q. What strategies mitigate aziridine ring-opening during synthetic or biological applications?

  • Methodological Answer :

  • Chemical Stabilization : Use electron-deficient aziridinyl phosphinates to reduce nucleophilic ring-opening.
  • Temperature Control : Store at -20°C and limit reaction temperatures to <50°C .
  • Biological Buffers : Employ low-temperature (4°C) PBS buffers (pH 7.4) during in vitro assays to preserve ring integrity .

Q. How does fluorobenzamide substitution (ortho vs. meta/para) impact ligand-receptor binding in pharmacological studies?

  • Methodological Answer : Ortho-substitution introduces steric effects that disrupt planar binding to enzymes (e.g., kinase ATP pockets). Comparative molecular docking (AutoDock Vina) and MD simulations show ortho-fluoro derivatives have lower binding affinity (~2–3 kcal/mol difference) than para-analogs. Validate with SPR-based binding assays .

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